molecular formula C8H5F3N4O B13557040 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide

Katalognummer: B13557040
Molekulargewicht: 230.15 g/mol
InChI-Schlüssel: YFFZJCYAVMYXKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of trifluoromethyl and imidazo[1,2-a]pyrazine moieties in the structure imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide typically involves the reaction of imidazo[1,2-a]pyrazine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its biological effects. The imidazo[1,2-a]pyrazine moiety is known to interact with nucleic acids and proteins, further contributing to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide is unique due to the presence of the imidazo[1,2-a]pyrazine moiety, which imparts distinct biological activities compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H5F3N4O

Molekulargewicht

230.15 g/mol

IUPAC-Name

2,2,2-trifluoro-N-imidazo[1,2-a]pyrazin-2-ylacetamide

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)14-5-4-15-2-1-12-3-6(15)13-5/h1-4H,(H,14,16)

InChI-Schlüssel

YFFZJCYAVMYXKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C=N1)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.